molecular formula C8H18N2O B2818149 {[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}dimethylamine CAS No. 1932138-97-0

{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}dimethylamine

Cat. No. B2818149
CAS RN: 1932138-97-0
M. Wt: 158.245
InChI Key: IQISVOXVRFMPPE-YUMQZZPRSA-N
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Description

“{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}dimethylamine” is a chemical compound with the CAS Number: 1932138-97-0 . It has a molecular weight of 158.24 . The IUPAC name for this compound is 1-((2S,4S)-4-methoxypyrrolidin-2-yl)-N,N-dimethylmethanamine .


Molecular Structure Analysis

The InChI code for “{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}dimethylamine” is 1S/C8H18N2O/c1-10(2)6-7-4-8(11-3)5-9-7/h7-9H,4-6H2,1-3H3/t7-,8-/m0/s1 . This code provides a specific description of the molecule’s structure, including its stereochemistry.


Physical And Chemical Properties Analysis

“{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}dimethylamine” is a liquid at room temperature . It should be stored at 4 degrees Celsius .

Scientific Research Applications

Photochemical Properties and Biological Applications

Research on silicon phthalocyanines, which are structurally related to the compound of interest, has revealed their potential as DNA-targeting agents for photodynamic therapy (PDT). These compounds exhibit efficient DNA binding activity and the ability to photocleave DNA, making them candidates for cancer treatment and other therapeutic applications (Uslan & Sesalan, 2013).

Pharmacological Profiles

Studies on compounds with similar structures have shown a wide range of pharmacological activities, including antiplatelet effects and selective antagonism of serotonin receptors. These activities suggest potential applications in treating cardiovascular diseases and disorders related to serotonin signaling (Ogawa et al., 2002).

Synthetic Methodologies

Research on the synthesis and reactivity of compounds containing pyrrolidine and related structures has led to the development of new synthetic routes and methodologies. These findings have applications in the synthesis of complex organic molecules, including pharmaceuticals and materials science (Guy & Shapley, 2009).

Neurochemical Pharmacology

The study of substituted N-benzylphenethylamines, which share a functional similarity with the compound of interest, has provided insights into their action as high potency agonists at serotonin receptors. This research is relevant for understanding the mechanisms underlying the effects of psychoactive substances and for developing new therapeutic agents targeting serotonin receptors (Eshleman et al., 2018).

Safety and Hazards

This compound is classified as dangerous, with hazard statements including H227, H302, H314, and H335 . Precautionary statements include P210, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

1-[(2S,4S)-4-methoxypyrrolidin-2-yl]-N,N-dimethylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-10(2)6-7-4-8(11-3)5-9-7/h7-9H,4-6H2,1-3H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQISVOXVRFMPPE-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CC(CN1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@@H]1C[C@@H](CN1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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